molecular formula C8H6F2N2O3S B13019087 4-(Difluoromethoxy)-3-nitrobenzothioamide

4-(Difluoromethoxy)-3-nitrobenzothioamide

Cat. No.: B13019087
M. Wt: 248.21 g/mol
InChI Key: MLAQVKFZWDHRQN-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-nitrobenzothioamide is a benzothioamide derivative characterized by a difluoromethoxy (-OCF₂H) group at the 4-position and a nitro (-NO₂) substituent at the 3-position of the benzene ring. Its thioamide group (-C(S)NH₂) confers unique electronic and steric properties, which may influence reactivity and binding interactions in biological systems.

Properties

Molecular Formula

C8H6F2N2O3S

Molecular Weight

248.21 g/mol

IUPAC Name

4-(difluoromethoxy)-3-nitrobenzenecarbothioamide

InChI

InChI=1S/C8H6F2N2O3S/c9-8(10)15-6-2-1-4(7(11)16)3-5(6)12(13)14/h1-3,8H,(H2,11,16)

InChI Key

MLAQVKFZWDHRQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)[N+](=O)[O-])OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-nitrobenzothioamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.

Industrial Production Methods

For industrial production, the process needs to be optimized for high yield, low cost, and minimal environmental impact. The method described above can be scaled up, with careful control of reaction conditions to ensure consistent quality and yield. Catalysts such as ferric oxide and activated carbon can be used to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-nitrobenzothioamide can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The thioamide group can be oxidized to a sulfonamide.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Amino derivatives: From the reduction of the nitro group.

    Sulfonamide derivatives: From the oxidation of the thioamide group.

    Substituted benzene derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-(Difluoromethoxy)-3-nitrobenzothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-nitrobenzothioamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on structural analogs from the patent document (), we can infer general trends for nitro- and sulfonamide-containing aromatic compounds. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of Related Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Relevance (Inferred)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 175–178 Sulfonamide, chromenone, pyrazolopyrimidine Kinase inhibition (e.g., anticancer)
4-(Difluoromethoxy)-3-nitrobenzothioamide (Hypothetical) Not available Not available Thioamide, nitro, difluoromethoxy Unknown; potential enzyme modulation
2-Fluoro-N-isopropylbenzamide derivatives (Example 53 in ) Not specified Not specified Benzamide, fluoro, isopropyl Likely protease or receptor targets

Key Observations:

Functional Group Influence: The sulfonamide group in the patented compound (Table 1) is associated with kinase inhibition, whereas thioamides (as in this compound) are less common in kinase-targeting drugs but may interact with cysteine proteases or metalloenzymes due to sulfur’s nucleophilicity.

Fluorine Substitution: Both the target compound and the patented analogs include fluorine substituents (difluoromethoxy or fluoro-phenyl groups), which typically improve metabolic stability and bioavailability.

Thermal Stability: The patented sulfonamide derivative has a melting point of 175–178°C, suggesting moderate thermal stability. Thioamides generally exhibit lower melting points than their oxamide counterparts due to weaker intermolecular forces, but this cannot be confirmed without experimental data for this compound.

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